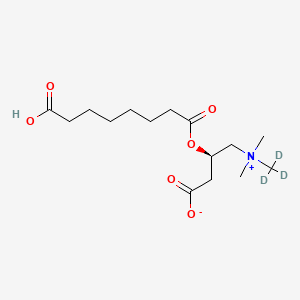
(L)-Suberyl Carnitine-d3 Inner Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(L)-Suberyl Carnitine-d3 Inner Salt is a deuterated form of suberyl carnitine, which is a derivative of L-carnitine. L-carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (L)-Suberyl Carnitine-d3 Inner Salt typically involves the esterification of L-carnitine with suberic acid, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures are essential to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
(L)-Suberyl Carnitine-d3 Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various acylcarnitine derivatives, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .
Aplicaciones Científicas De Investigación
(L)-Suberyl Carnitine-d3 Inner Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in analytical chemistry for the quantification of carnitine and its derivatives.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals
Mecanismo De Acción
The primary mechanism of action of (L)-Suberyl Carnitine-d3 Inner Salt involves its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the enzyme carnitine palmitoyltransferase, which catalyzes the formation of acylcarnitine derivatives. The deuterated form allows for precise tracking of these metabolic pathways, providing valuable insights into mitochondrial function and energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Oleoyl-L-carnitine-d3 Inner Salt
- Propionyl-L-carnitine-(N-methyl-d3)
- Butyryl-L-carnitine-(N-methyl-d3)
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
(L)-Suberyl Carnitine-d3 Inner Salt is unique due to its specific chain length and deuterium labeling, which provides distinct advantages in metabolic studies. Its stable isotope labeling allows for accurate quantification and tracking in biochemical assays, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C15H27NO6 |
|---|---|
Peso molecular |
320.40 g/mol |
Nombre IUPAC |
(3R)-3-(7-carboxyheptanoyloxy)-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3 |
Clave InChI |
YVWVEIPYMGBQPE-LBBMYNEISA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



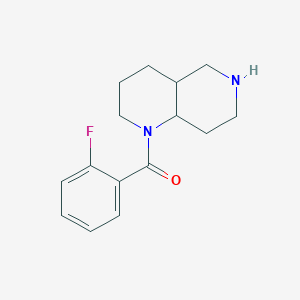
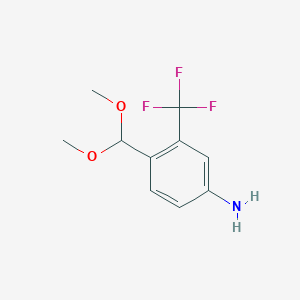
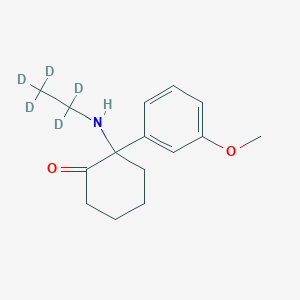
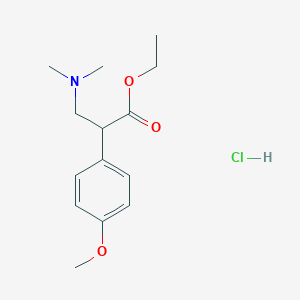
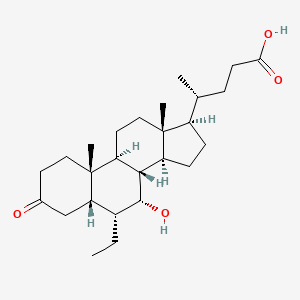
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
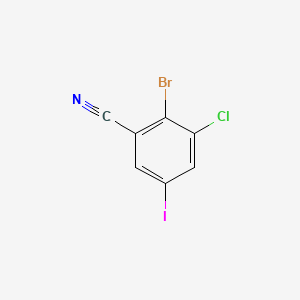
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
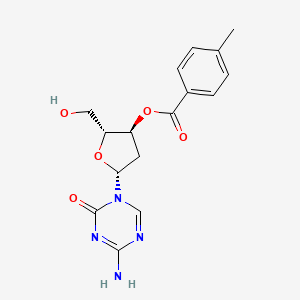
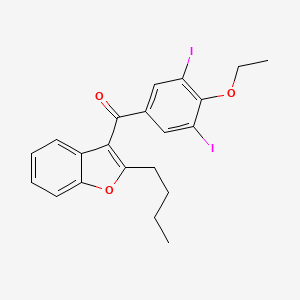
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
